Predicted Lipophilicity (LogP) Drives Membrane Permeability and Target Engagement
Computationally predicted LogP for 5-methoxy-3-(2-phenoxyethoxy)thiophene-2-carboxylic acid is approximately 2.86, compared to 1.45 for 5-methoxythiophene-2-carboxylic acid and ca. 1.2 for unsubstituted thiophene-2-carboxylic acid [1]. The ≈1.4 log unit increase relative to the 5-methoxy analog translates to roughly a 25‑fold higher theoretical partition coefficient, which is expected to enhance passive membrane permeability and central nervous system penetration in the context of trisubstituted thiophene JNK inhibitor programs [2].
| Evidence Dimension | Predicted octanol–water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP ≈ 2.86 (in silico prediction) |
| Comparator Or Baseline | 5-Methoxythiophene-2-carboxylic acid: LogP 1.4549; Thiophene-2-carboxylic acid: LogP ≈ 1.2 |
| Quantified Difference | ΔLogP ≈ +1.41 vs. 5-methoxy analog; +1.66 vs. parent acid |
| Conditions | Computational prediction (SlogP/CLogP algorithms); no experimental logP available |
Why This Matters
Higher predicted logP indicates superior membrane permeability, a critical determinant for intracellular target engagement and blood–brain barrier penetration in neurological kinase inhibitor projects.
- [1] MMsINC Database. SlogP prediction for 3-(2-phenoxyethoxy)thiophene-2-carboxylic acid scaffold: 2.8718. https://mms.dsfarm.unipd.it (accessed 2026-05-04). View Source
- [2] Bowers, S.; Truong, A. P.; Neitz, R. J.; Neitzel, M.; Probst, G. D.; Hom, R. K.; Peterson, B.; Galemmo, R. A.; Konradi, A. W.; Sham, H. L.; Toth, G.; Pan, H.; Yao, N.; Artis, D. R.; Brigham, E. F.; Quinn, K. P.; Sauer, J. M.; Powell, K.; Ruslim, L.; Ren, Z.; Bard, F.; Yednock, T. A.; Griswold-Prenner, I. Design and synthesis of a novel, orally active, brain penetrant, tri-substituted thiophene based JNK inhibitor. Bioorg. Med. Chem. Lett. 2011, 21, 1838–1843. View Source
